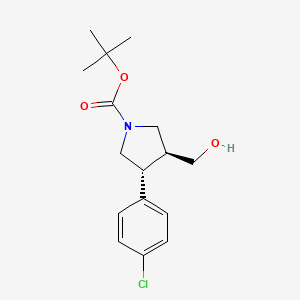

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. The presence of a chiral center and a protected carboxylate group suggests its utility as an intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study reports the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which could be related to the synthesis of tert-butyl pyrrolidine carboxylates . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been optimized for large-scale preparation .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was elucidated, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

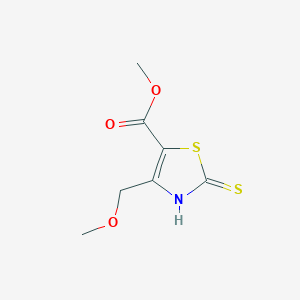

The tert-butyl group in pyrrolidine derivatives is often used as a protecting group that can be removed under certain conditions. The studies show that tert-butyl esters can be hydrolyzed in situ during the Hantzsch reaction . Moreover, the tert-butyl group can facilitate the synthesis of highly functionalized compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are useful in the synthesis of macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The presence of a carboxylate group can lead to the formation of salts and affect the compound's acidity. The chiral centers in these molecules are crucial for their enantioselective properties, which are important in pharmaceutical applications .

Applications De Recherche Scientifique

Asymmetric Synthesis

- The compound has been utilized in the asymmetric synthesis of pyrrolidine derivatives. For example, a study describes the asymmetric synthesis of pyrrolidine azasugars using a related compound as a key intermediate. This highlights its potential in synthesizing complex organic compounds with specific stereochemistry (Huang, 2011).

Crystallography and Molecular Structure Analysis

- Research involving similar compounds has contributed to understanding molecular and crystal structures. An example is the study of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, which provided insights into hydrogen-bonded dimers and π-π stacking interactions (Portilla et al., 2011).

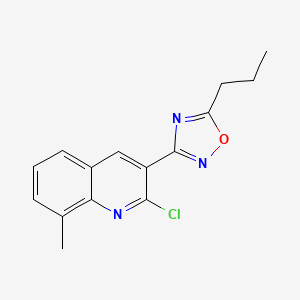

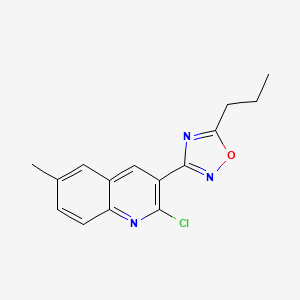

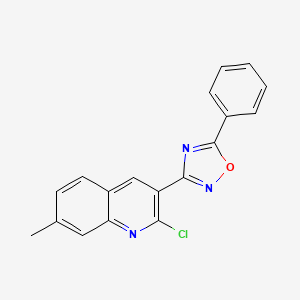

Development of Inhibitors and Agonists

- The compound has been involved in the design and synthesis of inhibitors, such as in the case of influenza neuraminidase inhibitors containing pyrrolidine cores. This indicates its role in developing pharmaceuticals for treating specific diseases (Wang et al., 2001).

Synthetic Methodology

- Studies have demonstrated the compound's use in developing synthetic methodologies. For instance, the enantioselective nitrile anion cyclization to substituted pyrrolidines offers a highly efficient synthesis route for various pyrrolidine derivatives, showcasing the compound's versatility in organic synthesis (Chung et al., 2005).

High-Throughput Parallel Synthesis

- The compound has been utilized in high-throughput parallel synthesis, which is pivotal in expediting the structure-activity relationship (SAR) studies. This is particularly useful in drug discovery, where rapid synthesis and testing of derivatives are crucial (Wang et al., 2001).

Organosolubility and Polymer Research

- Research has also been conducted on novel polyimides containing structures derived from similar compounds, focusing on their high organosolubility and thermal properties. This suggests applications in materials science, particularly in developing new polymers with specific physical characteristics (Chern et al., 2009).

Propriétés

IUPAC Name |

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZXUJLWKOKVCE-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)